molecular formula C17H15NO3 B7884601 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

Cat. No. B7884601
M. Wt: 281.30 g/mol
InChI Key: SUVQWDLUAIFZKM-UHFFFAOYSA-N
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Patent
US08124783B2

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-ylidene)methyl]pyridine (50 g) in methanol and dichloromethane (1:1) was hydrogenated in presence of palladium on carbon (5 g) and a catalytic quantity of perchloric acid at 0.5 kg pressure and room temperature. The solvents were evaporated under vacuum and the residue was taken in ethyl acetate (500 ml), washed with water (50 ml), brine (50 ml), dried over anhydrous sodium sulphate and evaporated in vacuum to yield the product. Yield: 49 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[CH:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)[CH2:6]2.Cl(O)(=O)(=O)=O>CO.ClCCl.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)[CH2:6]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)=CC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0.5 kg pressure and room temperature
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuum
WASH
Type
WASH
Details
washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.